molecular formula C28H22ClN3O2S2 B12141540 (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141540
M. Wt: 532.1 g/mol
InChI Key: VOKDUFPKHLGYGW-XYGWBWBKSA-N
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Description

The compound (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-substituted benzylidene moiety. Its structure comprises:

  • A thiazolidinone core with a 2-thioxo group, which is critical for hydrogen bonding and π-π stacking interactions .
  • A benzyl group at the 3-position of the thiazolidinone ring, contributing steric bulk and lipophilicity.
  • A pyrazole ring substituted with a 3-chloro-4-ethoxyphenyl group at position 3 and a phenyl group at position 1, enhancing electronic and steric effects.
  • A methylidene bridge connecting the pyrazole and thiazolidinone moieties, stabilizing the Z-configuration .

Properties

Molecular Formula

C28H22ClN3O2S2

Molecular Weight

532.1 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22ClN3O2S2/c1-2-34-24-14-13-20(15-23(24)29)26-21(18-32(30-26)22-11-7-4-8-12-22)16-25-27(33)31(28(35)36-25)17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3/b25-16-

InChI Key

VOKDUFPKHLGYGW-XYGWBWBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions. The subsequent steps involve the introduction of the benzyl, chloro, ethoxy, and pyrazolyl groups through various substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness. The specific details of industrial production methods would depend on the intended application and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions would result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the benzyl, chloro, ethoxy, and pyrazolyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name R₁ (Thiazolidinone 3-position) R₂ (Pyrazole 3-position) Key Features
Target Compound Benzyl 3-Chloro-4-ethoxyphenyl High lipophilicity (ethoxy group), steric bulk from benzyl
(5Z)-5-{[3-(3-Chloro-4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}-3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One Ethyl 3-Chloro-4-methoxyphenyl Reduced lipophilicity (methoxy vs. ethoxy), smaller R₁ enhances solubility
(5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One Phenyl - Polar hydroxy group enables strong hydrogen bonding, lower logP

Key Observations:

The benzyl group at R₁ introduces greater steric hindrance than ethyl or phenyl, which may influence binding to sterically sensitive targets .

Hydrogen Bonding and Crystal Packing:

  • The hydroxybenzylidene analogue forms intramolecular C–H⋯S and intermolecular O–H⋯S hydrogen bonds, stabilizing dimeric structures .
  • The target compound’s ethoxy group may reduce hydrogen bonding capacity compared to hydroxy derivatives, affecting crystallization behavior .

Physicochemical and Crystallographic Properties

Table 2: Inferred Physicochemical Properties

Property Target Compound Methoxy Analogue Hydroxybenzylidene Derivative
Molecular Weight ~550 g/mol ~520 g/mol ~370 g/mol
logP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~2.5
Hydrogen Bonding Weak (ethoxy, thioxo) Moderate (thioxo) Strong (hydroxy, thioxo)
Crystal Packing Likely influenced by π-π stacking and van der Waals interactions Dependent on methoxy polarity Stabilized by H-bonded dimers

Crystallography Tools:

  • Structures of analogues were resolved using SHELX and visualized via ORTEP , confirming Z-configuration and planarity of heterocyclic rings .

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